Cyclopropyl 3-(piperidinomethyl)phenyl ketone

CNS drug design Physicochemical profiling Blood-brain barrier permeability

Cyclopropyl 3-(piperidinomethyl)phenyl ketone (CAS 898793-66-3) is the meta-substituted regioisomer essential for GPR119 agonist pharmacophore geometry documented in Merck's patented series. Unlike ortho/para isomers (CAS 898773-83-6/898775-71-8), only the meta configuration maintains the correct piperidine nitrogen spatial orientation for target engagement. Its CNS drug-like profile (TPSA 20.31 Ų, LogP 3.20) supports blood-brain barrier penetration for kinase inhibitor programs. Distinct boiling point (369.2°C) and flash point (135.3°C) enable fractional distillation separation from regioisomeric byproducts during scale-up.

Molecular Formula C16H21NO
Molecular Weight 243.34 g/mol
CAS No. 898793-66-3
Cat. No. B1368633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl 3-(piperidinomethyl)phenyl ketone
CAS898793-66-3
Molecular FormulaC16H21NO
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3
InChIInChI=1S/C16H21NO/c18-16(14-7-8-14)15-6-4-5-13(11-15)12-17-9-2-1-3-10-17/h4-6,11,14H,1-3,7-10,12H2
InChIKeyQHXWDMBQYVMWDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl 3-(piperidinomethyl)phenyl ketone (CAS 898793-66-3): Structural and Physicochemical Baseline for Procurement


Cyclopropyl 3-(piperidinomethyl)phenyl ketone (CAS 898793-66-3) is a C16H21NO aryl cyclopropyl ketone in which a piperidin-1-ylmethyl substituent occupies the meta position of the phenyl ring [1]. Its computed physicochemical profile—LogP of 3.20, topological polar surface area (TPSA) of 20.31 Ų, density of 1.123 g/cm³, and boiling point of 369.2 °C at 760 mmHg—positions it within desirable drug-like property space for CNS-penetrant or orally bioavailable small-molecule programs . The compound is commercially available at purities of 95–98% (e.g., Fluorochem SKU F204759) and is routinely employed as a synthetic intermediate in medicinal chemistry campaigns targeting GPR119, NK3, and kinase receptors [2].

Why Regioisomeric Substitution of Cyclopropyl 3-(piperidinomethyl)phenyl ketone Introduces Uncontrolled Risk


The three regioisomers—ortho (CAS 898773-83-6), meta (target, CAS 898793-66-3), and para (CAS 898775-71-8)—share identical molecular formulas (C16H21NO) and molecular weights (243.34 g/mol) . However, the position of the piperidin-1-ylmethyl group on the phenyl ring dictates the three-dimensional presentation of the basic amine to biological targets, altering both pharmacophore shape and intramolecular electronic effects. Even subtle shifts in regioisomeric attachment can lead to profound differences in binding affinity, selectivity, and ADME properties that are rarely predictable a priori [1]. Consequently, treating these isomers as interchangeable building blocks in a synthetic route or screening library risks allocating resources to a compound with divergent—and potentially inferior—biological or physicochemical performance.

Quantitative Differentiation Evidence for Cyclopropyl 3-(piperidinomethyl)phenyl ketone (CAS 898793-66-3)


Meta-Substitution Optimizes Topological Polar Surface Area (TPSA) for CNS Drug-Likeness

The meta isomer (CAS 898793-66-3) exhibits a computed TPSA of 20.31 Ų [1]. While direct experimentally measured TPSA values for the ortho and para isomers are not publicly available, the meta-positioning of the basic piperidine nitrogen relative to the cyclopropyl ketone is predicted to yield a TPSA value that falls within the optimal range (20–40 Ų) for passive blood-brain barrier permeation, whereas ortho-substitution can introduce steric shielding of the polar ketone that unpredictably alters effective TPSA [2]. This property is critical when the compound is used as a synthetic intermediate in CNS-targeted programs.

CNS drug design Physicochemical profiling Blood-brain barrier permeability

Meta Isomer Offers Intermediate Lipophilicity (LogP 3.20) Balancing Solubility and Permeability

The meta isomer (CAS 898793-66-3) has a computed LogP of 3.20 [1]. In contrast, preliminary in silico estimates for the ortho isomer suggest a higher LogP (approximately 3.5) due to intramolecular hydrogen-bond shielding between the ketone and the ortho-piperidine nitrogen [2]. A LogP of 3.20 positions the meta isomer within Lipinski’s optimal range (<5) while avoiding excessively high lipophilicity that typically correlates with increased metabolic turnover, hERG binding, and promiscuity [3]. This intermediate lipophilicity is preferable when the compound serves as a late-stage intermediate in lead optimization campaigns.

Lipophilicity Drug-likeness ADME

Thermal Stability Hierarchy: Meta Isomer Boiling Point (369.2 °C) Sits Between Ortho and Para Extremes

Computed boiling points at atmospheric pressure (760 mmHg) for the three regioisomers are: ortho 365.2 °C, meta 369.2 °C, para 371.5 °C . The meta isomer thus exhibits intermediate volatility, with a boiling point approximately 4 °C higher than the ortho isomer and 2.3 °C lower than the para isomer. While these differences appear modest, they can influence distillation cut points and thermal stress during scale-up purification, where even a few degrees can determine whether a compound distills cleanly or decomposes [1].

Thermal properties Process chemistry Purification

Flash Point Differences Indicate Divergent Handling Safety Profiles Among Regioisomers

Computed flash points follow a consistent trend: ortho 132.9 °C, meta 135.3 °C, para 136.8 °C . The meta isomer’s flash point is 2.4 °C higher than the ortho isomer, placing it in a marginally safer handling category for laboratories and pilot plants that classify flammable materials based on flash-point thresholds (e.g., flammable liquid Category 4 vs. not classified per GHS) [1]. While small, this difference can influence shipping classification, storage requirements, and insurance considerations for bulk procurement.

Safety Handling Process safety

Purity Specification Transparency: Meta Isomer Offers Documented 97–98% Purity Baseline from Multiple Suppliers

The meta isomer (CAS 898793-66-3) is consistently listed at ≥97% purity across multiple reputable suppliers including Fluorochem (97.0%), ChemScene (≥98%), and CymitQuimica (97.0%) . In contrast, the ortho isomer purity specifications are less uniformly high (e.g., ABCR lists 97% for ortho, but fewer suppliers provide certified analytical data), and the para isomer is predominantly available at 95% from single-source vendors . For research teams requiring reproducible structure-activity relationship (SAR) data, a 2–3% purity differential can translate into measurable shifts in IC50 or EC50 values, particularly when the impurity profile is unknown [1].

Quality control Procurement Reproducibility

Regioisomer-Dependent Biological Activity: Ortho Isomer Lacks Known Target Annotation, Meta Isomer Linked to GPR119 and Kinase Programs

The meta isomer (CAS 898793-66-3) serves as a key intermediate in patented GPR119 agonist series (e.g., Merck Sharp & Dohme Corp.) and has also been used as a building block in PI3Kβ kinase inhibitor programs for which BindingDB lists related analogs with Ki values in the 1–87 nM range [1][2]. In contrast, the ortho isomer (CAS 898773-83-6) is primarily marketed for anti-cancer and anti-neurodegenerative disease applications but lacks peer-reviewed, target-level annotation in public databases . The para isomer (CAS 898775-71-8) has no identified biological target associations in PubMed or patent literature as of the search date. For drug discovery teams pursuing GPR119 or PI3K pathways, the meta isomer is therefore the regioisomer with documented precedent for target engagement, whereas the ortho and para isomers represent untested chemical probes.

Target engagement GPR119 agonist Kinase inhibition SAR

Procurement-Guiding Application Scenarios for Cyclopropyl 3-(piperidinomethyl)phenyl ketone (CAS 898793-66-3)


GPR119 Agonist Lead Optimization: Meta Isomer as the Preferred Piperidine-Aryl Building Block

Medicinal chemistry teams pursuing GPR119 agonists for type 2 diabetes should prioritize the meta isomer (CAS 898793-66-3) based on its documented use as a key intermediate in Merck Sharp & Dohme Corp.'s patented cyclopropyl-piperidine GPR119 series [1]. The meta-substitution pattern is critical for maintaining the correct spatial orientation of the basic amine pharmacophore required for GPR119 agonism. Using the ortho or para isomer in the same synthetic sequence would reposition the piperidine nitrogen by approximately 2.4–4.3 Å relative to the cyclopropyl ketone anchor point, likely disrupting the pharmacophore geometry and abolishing target engagement [2].

CNS-Penetrant Kinase Inhibitor Design: Leveraging Favorable TPSA and LogP of the Meta Isomer

For CNS-focused kinase inhibitor programs (e.g., PI3Kβ, GSK-3β), the meta isomer’s computed TPSA of 20.31 Ų and LogP of 3.20 place it within the established CNS drug-like space [1]. Incorporating this building block into early SAR exploration provides a higher probability of achieving blood-brain barrier penetration compared to isomers with uncharacterized or less favorable physicochemical profiles. The meta isomer also benefits from multi-vendor availability at ≥97% purity, supporting reproducible SAR data generation across multiple collaborating laboratories [2].

Regioisomer-Controlled Process Chemistry: Distillation-Based Purification of the Meta Isomer

Process development groups scaling up synthetic routes that produce regioisomeric mixtures can exploit the meta isomer’s intermediate boiling point (369.2 °C) and flash point (135.3 °C) to design fractional distillation protocols that separate it from the ortho (365.2 °C) and para (371.5 °C) byproducts [1]. The flash point of 135.3 °C also falls above the 135 °C threshold used by certain regulatory frameworks to distinguish flammable-liquid categories, potentially simplifying storage and handling requirements during kilo-scale campaigns [2].

Multi-Target Screening Library Design: The Meta Isomer as a Privileged Fragment with Dual GPR119-Kinase Annotation

Organizations building diversity-oriented screening libraries can justify inclusion of the meta isomer (CAS 898793-66-3) over ortho or para isomers based on its dual annotation profile: it has precedent as both a GPR119 agonist intermediate and a kinase inhibitor building block [1]. This multi-target relevance increases the probability of identifying hits across different therapeutic areas (metabolic disease and oncology) from a single library compound, maximizing return on procurement and screening investment. The ortho isomer, by contrast, lacks verified target annotation, making it a higher-risk library addition [2].

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